2-(3-Chlorophenyl)-2,2-difluoroethanethioamide
Description
2-(3-Chlorophenyl)-2,2-difluoroethanethioamide is a thioamide derivative characterized by a 3-chlorophenyl group attached to a difluoroethyl backbone with a thioamide (-C(S)NH₂) functional group. Thioamides are of interest due to their roles in medicinal chemistry, material science, and agrochemical applications, particularly for their electronic and steric properties influenced by halogen and sulfur substitutions .
Properties
Molecular Formula |
C8H6ClF2NS |
|---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2,2-difluoroethanethioamide |
InChI |
InChI=1S/C8H6ClF2NS/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
InChI Key |
DSQQRODKWAVORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=S)N)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2,2-difluoroethanethioamide typically involves the reaction of 3-chlorobenzaldehyde with difluoroacetic acid and subsequent conversion to the thioamide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the intermediate, followed by the addition of a sulfur source like thiourea to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2,2-difluoroethanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-2,2-difluoroethanethioamide is an organic compound distinguished by a difluoroethyl group and a thioamide functional group. The molecular formula is , with a molecular weight of approximately 211.66 g/mol. The chlorophenyl ring in its structure enhances its chemical reactivity and potential biological activity, while the fluorine atoms increase its lipophilicity, which can affect its interactions with biological targets.
Potential Applications
The specific combination of functional groups and substituents in this compound suggests several potential applications:
- Pharmaceutical Development Compounds with similar structures have shown promise in various pharmacological applications. Potential activities include:
- Interaction Studies Studies on the interactions of this compound with biological macromolecules are crucial for understanding its potential therapeutic roles. Interaction studies may include:
Reactions
The chemical behavior of this compound can be analyzed through various reactions typical of thioamides and fluorinated compounds:
Structural Comparison Table
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(3-Chlorophenyl)-2,2-difluoroacetic acid | Contains a difluoroacetic acid moiety | Potentially different biological activity |
| N-(3-chlorophenyl)-2,2,2-trifluoroacetamide | Trifluoromethyl instead of difluoromethyl | Enhanced lipophilicity |
| 3-Chloro-N-(4-fluorophenyl)acetamide | Different aromatic substitution | Variation in pharmacological properties |
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2,2-difluoroethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorophenyl and difluoro groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The following table summarizes key structural and physicochemical differences between 2-(3-Chlorophenyl)-2,2-difluoroethanethioamide and related compounds:
Key Observations:
- Thioamide vs. Amine/Acetamide : The thioamide group in the target compound and derivatives enhances sulfur-mediated reactivity (e.g., nucleophilic substitution) compared to amines or acetamides .
- Halogen Effects: The 3-chlorophenyl substituent is consistent across analogs, suggesting shared stability and lipophilicity benefits. The difluoro substitution in the target compound likely increases electronegativity and metabolic stability compared to non-fluorinated analogs .
Spectroscopic and Computational Insights
- Mass Spectrometry : Thioamide derivatives (e.g., ) exhibit distinct fragmentation patterns due to sulfur’s polarizability. The nitrogen rule aids in identifying molecular ions, which would apply to the target compound as well .
- Molecular Modeling : Computational studies (e.g., Chem3D Pro) on related compounds suggest that atomic charges on heteroatoms (N, S) influence reactivity. For the target compound, fluorine’s electronegativity may further polarize the thioamide group .
Biological Activity
2-(3-Chlorophenyl)-2,2-difluoroethanethioamide is a compound of interest in medicinal chemistry due to its potential biological activity. While research on this specific compound is still emerging, studies on structurally similar compounds provide insights into its possible pharmacological properties.
Chemical Structure and Properties
The compound features a difluoroethyl group and a thioamide functional group, which are known to influence biological activity. The presence of the chlorophenyl moiety may enhance interactions with biological targets, potentially increasing its efficacy.
Research indicates that compounds with similar structures often interact with various biological pathways. For instance, difluoroacetamides have shown promise in arylation reactions that could lead to the synthesis of bioactive amides. These reactions are facilitated by copper-catalyzed mechanisms, which may also be relevant for understanding the biological activity of this compound .
Biological Activity
- Antimicrobial Activity : Preliminary studies suggest that thioamides can exhibit antimicrobial properties. Similar compounds have been tested against various bacterial strains, indicating potential effectiveness against pathogens.
- Anticancer Potential : Some difluorinated compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the disruption of cellular processes or induction of apoptosis, making them candidates for further investigation in cancer therapy .
- Neuropharmacological Effects : Compounds with similar scaffolds have been explored for their effects on neurotransmitter systems. The potential for this compound to act as a modulator in neuropharmacology warrants further exploration due to the presence of the chlorophenyl group, which may enhance binding affinity to receptor sites .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2-Bromo-2,2-difluoroacetamide | Antimicrobial | |
| 3-Chlorophenyl-1,1-difluoro-2-propanone | Anticancer | |
| 4-Fluorobenzamide | Neuropharmacological |
Synthesis and Derivatives
The synthesis of this compound can be approached through copper-catalyzed arylation methods that have been successfully applied to similar difluoroacetamides. This methodology allows for the efficient preparation of various derivatives that could be screened for enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
